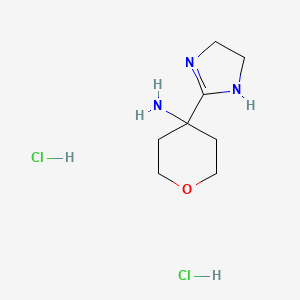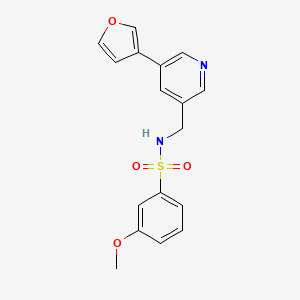![molecular formula C19H19N3O4 B2513874 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid CAS No. 866149-17-9](/img/structure/B2513874.png)
2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[4-(Benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid is a synthetic compound that belongs to the triazole class of compounds. Its structure features a triazole ring, which is a five-membered ring containing three nitrogen atoms, along with various functional groups such as a benzyloxyphenyl and a propanoic acid moiety. This compound is of significant interest in various fields due to its potential biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically starts with readily available chemicals like benzyl alcohol, phenylhydrazine, and acetic anhydride.
Reaction Steps:
The first step involves the condensation of benzyl alcohol with phenylhydrazine to form 4-(benzyloxy)phenylhydrazine.
This intermediate then undergoes cyclization with acetic anhydride to form the triazole ring, resulting in 4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole.
Finally, the addition of propanoic acid results in the formation of this compound.
Reaction Conditions: These reactions are typically carried out in organic solvents like ethanol or dichloromethane at temperatures ranging from room temperature to 80°C, under reflux conditions.
Industrial Production Methods:
The industrial synthesis often involves a similar route but on a larger scale, with careful control over reaction parameters to ensure high yield and purity.
Continuous flow reactors and advanced purification techniques like chromatography and recrystallization are employed.
Types of Reactions It Undergoes:
Oxidation: This compound can be oxidized to form derivatives with different oxidation states, affecting its biological activity.
Reduction: It can undergo reduction, particularly at the benzyloxy group, to form dehydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a catalyst like ferric chloride (FeCl₃).
Major Products Formed:
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Deoxy derivatives.
Substitution Products: Halogenated or nitrated compounds.
Chemistry:
Used as a building block in organic synthesis for creating more complex molecules.
Employed in studying reaction mechanisms and kinetics.
Biology:
Investigated for its potential as an enzyme inhibitor or activator.
Studied for its interactions with various biomolecules.
Medicine:
Explored for its therapeutic potential in treating diseases, owing to its ability to modulate biological pathways.
Industry:
Utilized in the manufacture of specialty chemicals and materials.
Applications in developing new polymers and resins.
Mechanism of Action
Molecular Targets: This compound targets specific enzymes or receptors, depending on its structural modifications.
Pathways Involved: It may interact with signaling pathways involving nitrogen and oxygen radicals, affecting cellular processes such as proliferation and apoptosis.
Effects: Its effects are mediated through binding interactions with proteins, altering their function and activity.
Unique Features:
The presence of a benzyloxyphenyl group enhances its hydrophobic interactions compared to similar triazole compounds.
The propanoic acid moiety provides a site for further chemical modifications, increasing its versatility in synthetic applications.
Comparison with Similar Compounds
Triazolam: Shares the triazole ring but differs significantly in functional groups and biological activity.
Ibuprofen: Similar propanoic acid structure but belongs to a different class (NSAIDs) and has different pharmacological properties.
This compound stands out due to its unique combination of structural features and reactivity, making it a valuable subject for further research and application in various scientific fields.
Properties
IUPAC Name |
2-[3-methyl-5-oxo-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13(18(23)24)22-19(25)21(14(2)20-22)16-8-10-17(11-9-16)26-12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPSRCJRVQLHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-3-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]-3-methylazetidin-2-one](/img/structure/B2513794.png)

![2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide](/img/structure/B2513797.png)

![N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2513799.png)


![methyl 2-[(2Z)-6-methoxy-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2513803.png)
![6-chloro-N-[1-(oxolan-3-yl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2513804.png)
![4-(diethylsulfamoyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2513809.png)
![3-({[4-(4-fluorobenzoyl)phenyl]methyl}sulfanyl)-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B2513810.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide](/img/structure/B2513814.png)
